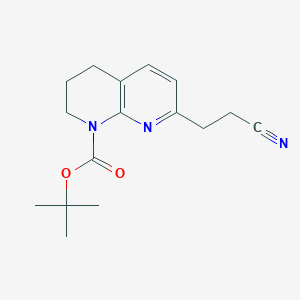

Tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-11-5-6-12-8-9-13(7-4-10-17)18-14(12)19/h8-9H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSSQGJNYZQDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301117190 | |

| Record name | 1,8-Naphthyridine-1(2H)-carboxylic acid, 7-(2-cyanoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416438-77-1 | |

| Record name | 1,8-Naphthyridine-1(2H)-carboxylic acid, 7-(2-cyanoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-1(2H)-carboxylic acid, 7-(2-cyanoethyl)-3,4-dihydro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Heck Reaction and Cyclization

-

Substrates : 2-Chloropyridine derivatives (e.g., 2-chloro-3-aminopyridine) and ethylene gas.

-

Conditions :

-

Outcome : Forms dihydronaphthyridine intermediates, which undergo further cyclization.

Skraup-Type Cyclization

-

Substrates : 3-Aminopyridine derivatives and glycerol.

-

Conditions :

-

Outcome : Direct formation of 1,8-naphthyridine cores with substituents at C7.

Introduction of the 2-Cyanoethyl Group

The cyanoethyl moiety is introduced via Knoevenagel condensation or nucleophilic substitution :

Knoevenagel Condensation

-

Substrates : 7-Formyl-1,8-naphthyridine intermediates and cyanoacetic acid.

-

Conditions :

-

Outcome : Forms 7-(2-cyanoethyl)-1,8-naphthyridine derivatives.

Nucleophilic Substitution

-

Substrates : 7-Halo-1,8-naphthyridines (e.g., 7-chloro) and cyanoethyl Grignard reagents.

-

Conditions :

Protection of the Amine with a tert-Butyl Carbamate Group

The Boc (tert-butoxycarbonyl) group is introduced via Schotten-Baumann reaction :

Boc Protection

-

Substrates : 7-(2-Cyanoethyl)-3,4-dihydro-1,8-naphthyridine.

-

Conditions :

Integrated Synthetic Routes

Three-Step Route (Patent EP 3,230,456 B1)

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Naphthyridine cyclization | Pd(OAc)₂, tri-t-BuPH·BF₄, cumene, 150°C | 78% |

| 2 | Cyanoethyl introduction | Knoevenagel: piperidine, CH₂Cl₂, reflux | 62% |

| 3 | Boc protection | (Boc)₂O, NaOH, toluene/water | 88% |

Enantioselective Synthesis (ACS Omega 2018)

-

Key Step : Asymmetric transfer hydrogenation of dihydronaphthyridine intermediates using a chiral ruthenium catalyst.

-

Conditions :

-

Catalyst: RuCl[(1S,2S)-p-TsNCH(C₆H₅)CH(C₆H₅)NH₂].

-

Hydrogen Source: HCO₂H/Et₃N (5:2).

-

-

Outcome : 98% enantiomeric excess (ee) for the Boc-protected product.

Optimization Challenges and Solutions

Byproduct Formation during Knoevenagel Condensation

Chemical Reactions Analysis

Tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Scientific Research Applications

Tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure.

Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The cyanoethyl group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The naphthyridine core can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Substituent Variations and Structural Features

*Estimated based on molecular formula.

Physicochemical Properties

- Solubility: The cyanoethyl group increases polarity compared to methyl or halogen substituents, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing lipid membrane permeability.

- Stability: The Boc group stabilizes the compound against hydrolysis at neutral pH, while the cyanoethyl moiety may confer sensitivity to strong bases or nucleophiles .

Reactivity and Functionalization

- Cyanoethyl Group: Enables further transformations such as reduction to amines or hydrolysis to carboxylic acids, expanding utility in SAR studies .

- Halogenated Analogs : Serve as electrophilic partners in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

- Formyl Derivative : Acts as a carbonyl source for Schiff base formation or reductive amination .

Biological Activity

Tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a naphthyridine core with a tert-butyl ester and a cyanoethyl substituent, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways have not been extensively documented in the available literature, related compounds in the naphthyridine series have been synthesized using methods such as:

- Condensation reactions involving substituted anilines and carbonyl compounds.

- Esterification techniques to introduce the tert-butyl group.

Antimicrobial Properties

Recent studies have indicated that naphthyridine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Cytotoxicity and Cancer Research

The cytotoxic potential of naphthyridine derivatives has been explored in several cancer cell lines. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways. For example, similar compounds have been observed to halt cell cycle progression in colorectal and ovarian cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Naphthyridine Derivative A | HCT116 | 12.5 | ROS induction |

| Naphthyridine Derivative B | SKOV-3 | 15.0 | Apoptosis activation |

Neuroprotective Effects

Emerging research suggests that naphthyridines may possess neuroprotective properties. Some studies indicate that these compounds can mitigate neuronal cell death induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various naphthyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition zone compared to control samples, indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Evaluation

Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. The results highlighted a dose-dependent response where higher concentrations led to increased cell death rates through apoptosis.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 7-(2-cyanoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, the introduction of the cyanoethyl group can be achieved via nucleophilic substitution or transition metal-catalyzed coupling. Evidence from analogous naphthyridine derivatives suggests using tert-butyl-protected intermediates and controlled reaction temperatures (e.g., 0–20°C for sensitive steps) to minimize side reactions . Purification via column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended for isolating the target compound. Monitoring reaction progress with TLC or LC-MS ensures timely quenching.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR can confirm regiochemistry and substitution patterns, particularly the tert-butyl group (δ ~1.4 ppm) and cyanoethyl protons (δ ~2.5–3.5 ppm) .

- LC-MS : High-resolution mass spectrometry verifies molecular weight and detects impurities.

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer : The compound’s tert-butyl ester and cyanoethyl groups are prone to hydrolysis under acidic/basic conditions. Storage at 2–8°C under inert atmosphere (argon or nitrogen) in sealed vials is critical . Pre-use analysis (e.g., NMR or LC-MS) is recommended to confirm integrity after prolonged storage.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of the 2-cyanoethyl group onto the naphthyridine core?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT calculations) can predict reactive sites on the naphthyridine ring. Experimental validation via directed ortho-metalation or leveraging directing groups (e.g., bromo or chloro substituents) ensures precise functionalization . For example, brominated intermediates (e.g., tert-butyl 7-bromo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate) enable Suzuki-Miyaura coupling with cyanoethyl precursors .

Q. How can computational chemistry predict the compound’s reactivity and interactions in biological systems?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations model interactions with biological targets (e.g., enzymes or receptors). QSAR studies correlate electronic properties (HOMO/LUMO energies) with activity. For instance, the cyanoethyl group’s electron-withdrawing nature may enhance binding affinity to kinases or proteases .

Q. What experimental designs resolve contradictions in reported synthetic yields for similar naphthyridine derivatives?

- Methodological Answer : Contradictions often arise from unoptimized reaction conditions or impurities in starting materials. Design of Experiments (DoE) with factorial analysis (e.g., varying catalysts, solvents, and temperatures) identifies critical parameters . For example, replacing THF with DMF in coupling reactions improved yields in tert-butyl-substituted naphthyridines by 20% .

Q. How can researchers investigate the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- In Vitro Assays : Screen against target proteins (e.g., kinases) using fluorescence polarization or SPR.

- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays.

- SAR Studies : Modify the cyanoethyl group to analogs (e.g., carboxyl or amide derivatives) and compare activities .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data between this compound and structurally similar analogs?

- Methodological Answer : Discrepancies may stem from variations in assay conditions (e.g., buffer pH, cell lines). Replicate experiments under standardized protocols (e.g., CLIA guidelines) and validate purity (>95% by LC-MS). Cross-reference with crystallographic data to rule out conformational differences .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.